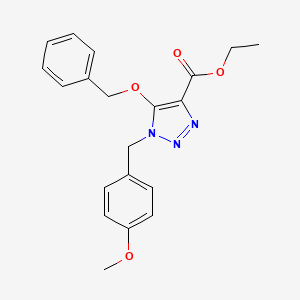![molecular formula C16H11BrO3 B13696576 (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD01901398: , also known as (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one, is a chemical compound with a molecular weight of 331.17 g/mol It is characterized by its unique structure, which includes a benzodioxole ring and a bromophenyl group
Preparation Methods
The synthesis of MFCD01901398 typically involves the reaction of 3-bromobenzaldehyde with 1,3-benzodioxole-5-carbaldehyde under basic conditions to form the corresponding chalcone . The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solution, followed by purification through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
MFCD01901398 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MFCD01901398 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of MFCD01901398 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
MFCD01901398 can be compared with other similar compounds, such as:
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromophenyl)prop-2-en-1-one
These compounds share structural similarities but differ in the position of the bromine atom on the phenyl ring. The unique positioning of the bromine atom in MFCD01901398 contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11BrO3 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2 |
InChI Key |
MAJHDFAXIFGSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
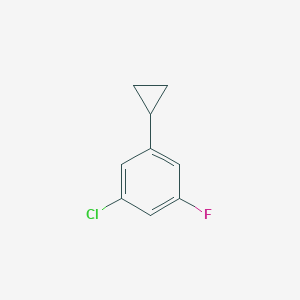
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
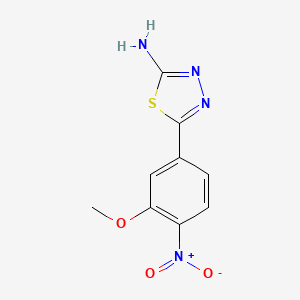
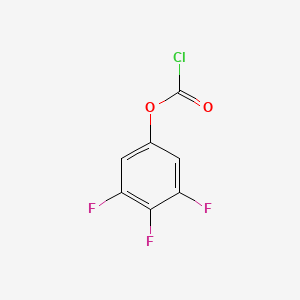
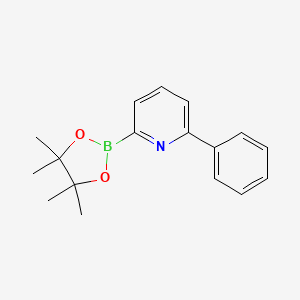
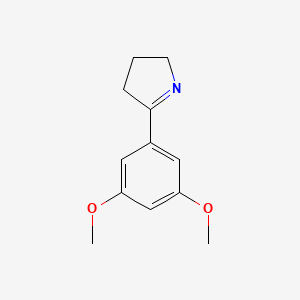

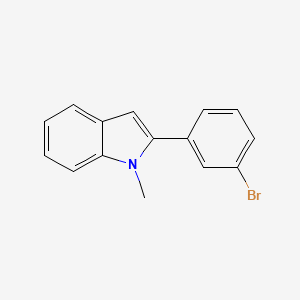
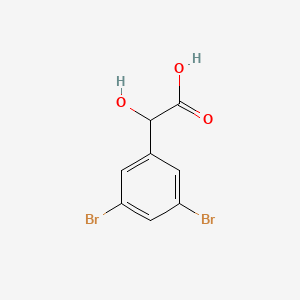
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
